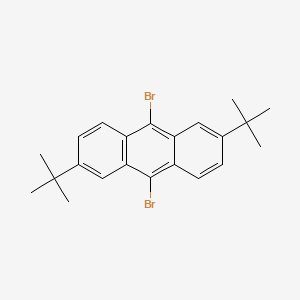

9,10-Dibromo-2,6-DI-tert-butylanthracene

Description

Significance of Anthracene (B1667546) Derivatives in Conjugated Systems Research

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a fundamental scaffold in the development of conjugated systems. nih.gov Its extended π-system imparts intriguing photophysical and photochemical properties, making anthracene derivatives prime candidates for a wide array of applications in organic electronics. nih.govresearchgate.net These applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.govresearchgate.net The ability to chemically modify the anthracene core allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of organic electronic devices. nih.govpharmacyfreak.com The inherent planarity and rigidity of the anthracene unit contribute to strong intermolecular interactions, facilitating charge transport in organic semiconductors. nih.gov

Strategic Role of Halogenation and Bulky tert-Butyl Substituents in Anthracene Design

The functionalization of the anthracene core with specific substituents is a key strategy in molecular engineering. Halogenation, particularly at the 9 and 10 positions, plays a crucial role in the design of advanced organic materials. The introduction of bromine atoms, as seen in 9,10-Dibromo-2,6-DI-tert-butylanthracene, serves multiple purposes. Firstly, the heavy bromine atoms can enhance intersystem crossing, a phenomenon important in the design of materials for applications such as photodynamic therapy and phosphorescent OLEDs. Secondly, and more critically for synthetic chemistry, the carbon-bromine bonds provide reactive handles for a variety of cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups, enabling the construction of complex and extended conjugated systems.

Complementing the strategic halogenation are the bulky tert-butyl groups positioned at the 2 and 6 positions of the anthracene core. These substituents exert significant steric hindrance, which profoundly influences the material's properties. acs.org The primary role of the tert-butyl groups is to enhance the solubility of the molecule in common organic solvents, which is a critical factor for solution-based processing of organic electronic devices. Furthermore, the steric bulk of these groups can prevent excessive intermolecular aggregation and π-stacking in the solid state. This controlled molecular packing is essential for achieving desired morphologies and optimizing device performance by influencing factors such as charge mobility and emission efficiency.

Overview of this compound as a Versatile Synthetic Intermediate

The unique combination of a dibrominated anthracene core and solubilizing tert-butyl groups positions this compound as a highly versatile synthetic intermediate. The bromine atoms at the 9 and 10 positions are particularly reactive towards a plethora of synthetic transformations. These reactive sites are readily exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl moieties, respectively. This synthetic accessibility allows for the systematic extension of the π-conjugated system, leading to the creation of a vast library of novel anthracene derivatives with tailored optoelectronic properties. The synthesis of this key intermediate is typically achieved through the bromination of 2,6-DI-tert-butylanthracene (B1602227). chemicalbook.com

The strategic placement of the tert-butyl groups ensures that the resulting derivatives maintain good processability, a crucial aspect for their incorporation into functional devices. Consequently, this compound serves as a foundational building block for the synthesis of a diverse range of materials, from fluorescent emitters for OLEDs to high-mobility semiconductors for OFETs. Its utility in constructing more complex architectures, such as dendrimers and polymers, further underscores its importance in the ongoing development of next-generation organic electronic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-dibromo-2,6-ditert-butylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2/c1-21(2,3)13-7-9-15-17(11-13)19(23)16-10-8-14(22(4,5)6)12-18(16)20(15)24/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYXSYTGVAPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2Br)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699658 | |

| Record name | 9,10-Dibromo-2,6-di-tert-butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332083-45-1 | |

| Record name | 9,10-Dibromo-2,6-di-tert-butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9,10 Dibromo 2,6 Di Tert Butylanthracene

Synthesis of the Precursor: 2,6-DI-tert-butylanthracene (B1602227)

The foundational step in synthesizing the target compound is the preparation of its precursor, 2,6-di-tert-butylanthracene. This precursor incorporates bulky tert-butyl groups which enhance solubility and influence the electronic properties of the anthracene (B1667546) system.

While specific large-scale industrial synthesis routes for 2,6-di-tert-butylanthracene are not extensively detailed in publicly available literature, the preparation can be approached through established organic chemistry principles, primarily variants of the Friedel-Crafts alkylation.

A common laboratory-scale approach that can be adapted for larger scales involves the reaction of anthracene with a tert-butylating agent in the presence of a Lewis acid catalyst. Another potential route involves the cyclization of appropriately substituted precursors to construct the anthracene core. For instance, a double ring-closing strategy starting from a substituted benzene (B151609) derivative could be employed. This method offers control over the substitution pattern, ensuring the tert-butyl groups are located at the 2 and 6 positions. Scaling up such processes requires careful optimization of reaction conditions, including temperature, reactant ratios, and catalyst loading, to maximize yield and minimize the formation of isomeric byproducts.

Bromination Protocols for Selective Dibromination

With the 2,6-di-tert-butylanthracene precursor in hand, the next critical step is the selective introduction of two bromine atoms at the 9 and 10 positions. The electron-rich nature of the central ring of the anthracene core makes these positions highly susceptible to electrophilic substitution.

The direct bromination using molecular bromine (Br₂) is a conventional method for halogenating aromatic compounds. In this protocol, 2,6-di-tert-butylanthracene is dissolved in an inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane (B109758) or carbon tetrachloride), and treated with a stoichiometric amount of bromine.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically performed at or below room temperature to control the reaction rate and prevent over-bromination or other side reactions. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product, 9,10-Dibromo-2,6-di-tert-butylanthracene, often precipitates from the solution and can be isolated by filtration.

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, often used as a source of electrophilic bromine. wikipedia.org It is considered a milder and more convenient alternative to molecular bromine, as it is a crystalline solid that is easier to handle. masterorganicchemistry.com For the bromination of activated aromatic systems like anthracene, NBS can be used effectively, sometimes in the presence of an acid catalyst.

The primary advantage of using NBS is that it generates a low concentration of molecular bromine in situ, which can enhance selectivity and reduce the formation of byproducts. masterorganicchemistry.com The reaction conditions are similar to those for direct bromination, involving the dissolution of the anthracene precursor in an appropriate solvent and the portion-wise addition of NBS.

Beyond Br₂ and NBS, other brominating agents have been developed for halogenating aromatic compounds. Reagents such as brominated dimethyl sulfur bromide (BDMS) have been shown to be effective for the synthesis of 9,10-dibromoanthracene (B139309) from anthracene. google.com Such reagents can offer advantages in terms of handling, reactivity, and environmental impact.

Optimization of the reaction is crucial for achieving high yields and purity. Key parameters to consider include:

Solvent: The choice of solvent can influence the solubility of reactants and the stability of reaction intermediates. Common solvents include dichloromethane, chloroform, and carbon tetrachloride.

Temperature: Lower temperatures are generally preferred to control the exothermic nature of the reaction and improve selectivity.

Stoichiometry: Precise control over the molar ratio of the brominating agent to the anthracene precursor is essential to ensure dibromination occurs without proceeding to higher brominated species.

Table 1: Comparison of Bromination Protocols

| Feature | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

|---|---|---|

| Physical State | Dense, fuming liquid | Crystalline solid |

| Handling | Requires significant precautions due to volatility and corrosiveness | Easier and safer to handle |

| Mechanism | Direct electrophilic aromatic substitution | Provides a slow, controlled release of Br₂ for electrophilic attack |

| Selectivity | Can sometimes lead to over-bromination if not carefully controlled | Often provides higher selectivity due to low Br₂ concentration |

| Byproducts | HBr | Succinimide |

Mechanistic Insights into the Bromination of Anthracene Systems

The high reactivity and selectivity observed in the bromination of the anthracene core at the 9 and 10 positions are governed by the principles of electrophilic aromatic substitution. The mechanism involves several key steps and is influenced by the electronic structure of the polycyclic aromatic system.

The reaction is initiated by the generation of an electrophilic bromine species. In the case of Br₂, a Lewis acid can polarize the Br-Br bond, or the electron-rich anthracene itself can induce polarization. The π-electrons of the central ring of anthracene attack the electrophilic bromine atom. This attack preferentially occurs at the C9 or C10 position because the resulting carbocation intermediate, known as a sigma complex or arenium ion, is significantly more stable than intermediates formed from attack at other positions.

The stability of the 9-bromo arenium ion stems from the fact that it retains two intact, fully aromatic benzene rings, thereby preserving a large amount of aromatic stabilization energy. In contrast, attack at any other position would result in an intermediate with a more disrupted π-system.

Finally, a base (which can be the bromide ion, Br⁻, or a solvent molecule) abstracts a proton from the carbon atom bearing the new bromine atom. This step restores the aromaticity of the central ring, leading to the formation of the stable 9,10-dibromoanthracene product. The presence of the bulky tert-butyl groups at the 2 and 6 positions does not sterically hinder the approach of the electrophile to the 9 and 10 positions and their electron-donating nature further activates the ring system towards electrophilic attack.

Advanced Synthetic Transformations and Derivatization Strategies Via 9,10 Dibromo 2,6 Di Tert Butylanthracene

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon bonds. For 9,10-Dibromo-2,6-di-tert-butylanthracene, these reactions provide a direct pathway to introduce aryl, heteroaryl, and alkynyl substituents at the sterically hindered peri-positions, leading to materials with tailored electronic and photophysical properties.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a robust and widely employed method for generating C(sp²)–C(sp²) bonds. Its tolerance of a broad range of functional groups and generally mild reaction conditions make it highly suitable for the derivatization of the dibromoanthracene scaffold.

The introduction of ferrocenyl groups onto an anthracene (B1667546) framework can impart unique electrochemical properties. Research has demonstrated the synthesis of 9,10-diferrocenyl-2,6-di-tert-butylanthracene. This transformation serves as a key step toward creating more complex, three-dimensional structures.

Following the synthesis of the ferrocenyl-substituted anthracene, subsequent derivatization can be achieved. Specifically, 2,6-di-tert-butyl-9,10-diferrocenyltriptycene has been successfully isolated following a 9,10-cycloaddition reaction of 9,10-diferrocenyl-2,6-di-tert-butylanthracene with benzyne (B1209423). researchgate.netresearchgate.net This Diels-Alder reaction creates a rigid, paddlewheel-like triptycene (B166850) structure, where the bulky ferrocenyl and tert-butyl groups lead to fascinating stereochemical properties, including the existence of multiple, slowly interconverting atropisomers. researchgate.net The synthesis of these ferrocenyl triptycenes highlights a powerful strategy for building complex molecular architectures from the functionalized anthracene precursor. researchgate.net

While specific studies on this compound are not widely detailed, the bis-Suzuki-Miyaura cross-coupling reaction of the parent compound, 9,10-dibromoanthracene (B139309), provides a strong and directly applicable precedent. This reaction has been shown to be a convenient, one-step procedure to efficiently prepare a variety of 9,10-diarylanthracenes in good yields. epa.govresearchgate.net The reaction is typically carried out by treating the dibromoanthracene with an aryl boronic acid in the presence of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. epa.govresearchgate.net

This established methodology is readily adaptable for the synthesis of phenyl and thienyl derivatives of this compound. By selecting the appropriate arylboronic or thienylboronic acid, a diverse range of substituted anthracenes can be accessed. The reaction's tolerance to various functional groups on the boronic acid partner further expands its synthetic utility. nih.gov

| Aryl Boronic Acid | Resulting 9,10-Disubstituted Anthracene Derivative | Typical Catalyst | Base |

|---|---|---|---|

| Phenylboronic acid | 9,10-Diphenyl-2,6-di-tert-butylanthracene | Pd(PPh₃)₄ | Na₂CO₃ |

| 4-Methylphenylboronic acid | 9,10-Bis(4-methylphenyl)-2,6-di-tert-butylanthracene | Pd(PPh₃)₄ | Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)-2,6-di-tert-butylanthracene | Pd(PPh₃)₄ | Na₂CO₃ |

| Thiophen-2-ylboronic acid | 9,10-Bis(thiophen-2-yl)-2,6-di-tert-butylanthracene | Pd(PPh₃)₄ | Na₂CO₃ |

Table 1: Representative Suzuki-Miyaura cross-coupling reactions applicable to this compound for the preparation of phenyl and thienyl derivatives. The data is based on established protocols for the parent 9,10-dibromoanthracene compound.

The Sonogashira coupling reaction is one of the most effective methods for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. scirp.org This reaction provides a powerful tool for constructing rigid, linear ethynyl-functionalized molecular architectures.

The Sonogashira reaction allows for the direct installation of alkyne moieties at the 9 and 10 positions of the 2,6-di-tert-butylanthracene (B1602227) core. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine. scirp.org By reacting this compound with a terminal alkyne under these conditions, mono- or di-alkynylated products can be synthesized. The resulting ethynyl-anthracene derivatives are valuable building blocks themselves, serving as precursors for more complex conjugated systems, polymers, and macrocycles through subsequent coupling reactions. mdpi.com

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide. wikipedia.org It is a highly versatile C-C bond-forming reaction known for its tolerance of a wide array of functional groups, as the organostannane reagents are generally stable to air and moisture. wikipedia.org

This methodology represents a viable and powerful alternative to the Suzuki-Miyaura coupling for the derivatization of this compound. The reaction proceeds by coupling the dibromoanthracene with an organostannane reagent, such as an aryl-, heteroaryl-, or vinylstannane, in the presence of a palladium catalyst. The Stille reaction can be particularly useful when the corresponding boronic acids required for Suzuki coupling are unstable or difficult to prepare. The utility of this reaction has been demonstrated in the synthesis of various poly-aryl systems, making it a suitable strategy for preparing complex derivatives from the target dibromoanthracene precursor. rsc.org

Stille-Type Coupling Reactions

Integration of π-Conjugated Thiophene (B33073) Units

The introduction of thiophene units onto the anthracene core is a common strategy for modulating the electronic and photophysical properties of the resulting molecule, creating materials with applications in organic electronics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are the most effective methods for forging the crucial carbon-carbon bonds between the anthracene and thiophene moieties.

For the synthesis of 9,10-bis(thiophen-2-yl)-2,6-di-tert-butylanthracene, a Suzuki-Miyaura cross-coupling reaction is typically employed. This involves the reaction of this compound with a thiophene-2-boronic acid or its pinacol (B44631) ester derivative. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in the presence of a phosphine (B1218219) ligand. A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the activation of the boronic acid derivative. The bulky tert-butyl groups on the anthracene core necessitate robust catalytic systems to overcome steric hindrance and achieve high yields.

| Parameter | Condition | Purpose/Comment |

| Anthracene Substrate | This compound | Provides the core scaffold. |

| Thiophene Reagent | Thiophene-2-boronic acid pinacol ester | Source of the thiophene unit. |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | Facilitates the C-C bond formation. |

| Base | K₃PO₄ or Cs₂CO₃ | Activates the boronic ester. |

| Solvent | Toluene (B28343)/H₂O or 1,4-Dioxane/H₂O | Biphasic solvent system is common. |

| Temperature | 90-110 °C (Reflux) | Provides energy to overcome activation barrier. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst. |

This interactive table summarizes typical conditions for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Strategies for N-Functionalization (implied by literature on similar systems)

While direct examples of Buchwald-Hartwig amination on this compound are not extensively documented, the reaction is widely applicable to sterically hindered aryl halides. nih.govrug.nl This palladium-catalyzed C-N cross-coupling reaction allows for the introduction of primary or secondary amines at the 9 and 10 positions of the anthracene core. The significant steric congestion around the C-Br bonds, created by the peri-hydrogens and exacerbated by the distant tert-butyl groups, necessitates the use of specialized catalyst systems.

Modern Buchwald-Hartwig protocols employ bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as XPhos, RuPhos, and BrettPhos have proven effective for coupling amines with sterically demanding aryl halides. rug.nl A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the reaction.

| Parameter | Condition | Rationale for Sterically Hindered Systems |

| Aryl Halide | This compound | Sterically demanding substrate. |

| Amine | Primary or Secondary Amine (e.g., Dibenzylamine) | Nucleophilic partner for C-N bond formation. |

| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, or other bulky biaryl phosphines | Accelerates reductive elimination and stabilizes the catalytic species. nih.govrug.nl |

| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic base required for hindered substrates. |

| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents common for this reaction. |

| Temperature | 100-120 °C | Higher temperatures are often needed to overcome steric barriers. |

This interactive table outlines a plausible set of conditions for the Buchwald-Hartwig amination based on similar hindered systems.

Cycloaddition Reactions Involving this compound Derivatives

Diels-Alder Reactions for Triptycene Scaffold Formation

Triptycenes are rigid, three-dimensional molecules with a distinctive propeller-like shape, synthesized through the Diels-Alder reaction between an anthracene derivative and a dienophile. wikipedia.orgencyclopedia.pubnih.gov To form a triptycene from the 2,6-di-tert-butylanthracene scaffold, the bromine atoms at the 9 and 10 positions must first be removed, as the reaction requires the central ring of the anthracene to act as a diene. The resulting 2,6-di-tert-butylanthracene can then undergo a [4+2] cycloaddition with a suitable dienophile, most commonly benzyne, which is generated in situ.

Benzyne can be generated from various precursors, with the diazotization of anthranilic acid using an alkyl nitrite (B80452) (e.g., isoamyl nitrite) being a common and effective method. encyclopedia.pubumkc.edu The highly reactive benzyne is immediately trapped by the 2,6-di-tert-butylanthracene to form the stable triptycene framework. The tert-butyl groups remain as spectator substituents on one of the aromatic blades of the final triptycene molecule.

| Reactant | Role | Common Reagents |

| 2,6-Di-tert-butylanthracene | Diene | Prepared from this compound via debromination. |

| Anthranilic Acid | Benzyne Precursor | Reacts with an alkyl nitrite. umkc.edu |

| Isoamyl Nitrite | Diazotizing Agent | Reacts with anthranilic acid to form the diazonium salt intermediate. umkc.edu |

| 1,2-Dimethoxyethane (DME) | Solvent | A higher boiling point solvent to facilitate the reaction within a laboratory timeframe. umkc.edu |

This interactive table details the components for the synthesis of 2,6-di-tert-butyltriptycene.

Organometallic Intermediates and Subsequent Reactions

Formation of Lithiated Anthracene Derivatives

The bromine atoms of this compound can be readily converted into highly reactive organolithium species via lithium-halogen exchange. This transformation is a cornerstone of organometallic chemistry, providing a powerful nucleophilic intermediate for subsequent C-C or C-heteroatom bond formation. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

An excess of an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is used to drive the double exchange reaction to completion. The use of t-BuLi can be advantageous for hindered substrates as it is more reactive. The rate of exchange follows the trend I > Br > Cl, making the dibromoanthracene an excellent substrate for this reaction. The successful formation of 9,10-dilithio-2,6-di-tert-butylanthracene is crucial for the subsequent synthesis of DBA analogs.

| Parameter | Reagent/Condition | Purpose |

| Substrate | This compound | Halogen source for the exchange. |

| Lithiating Agent | t-Butyllithium (t-BuLi) | More reactive agent, suitable for double exchange on a hindered core. |

| Stoichiometry | > 2.0 equivalents | Ensures complete conversion to the dilithiated species. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent stabilizes the organolithium intermediate. |

| Temperature | -78 °C | Prevents side reactions and decomposition of the organolithium. |

| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture and oxygen which would quench the organolithium. |

This interactive table outlines the conditions for forming the dilithiated anthracene derivative.

Reactions with Boron-Containing Species for 9,10-Dihydro-9,10-diboraanthracene (DBA) Analogs

The 9,10-dilithio-2,6-di-tert-butylanthracene intermediate is a powerful precursor for the synthesis of boron-doped polycyclic aromatic hydrocarbons. Specifically, it can be used to construct 2,6-di-tert-butyl-9,10-dihydro-9,10-diboraanthracene analogs. This is achieved by quenching the dilithiated intermediate with a suitable boron electrophile.

A common strategy involves the reaction of the dianion with two equivalents of a dialkoxyboron halide or a trialkoxyborane, such as triisopropyl borate, followed by acidic workup. A more direct route involves reaction with a boron trihalide like BBr₃. nih.govresearchgate.netwikipedia.org This sequence forms the two new C-B bonds, completing the central heterocyclic ring of the DBA scaffold. This method provides a convergent route to symmetrically substituted DBA derivatives, leveraging the pre-functionalized anthracene backbone. researchgate.net

Construction of Macrocyclic and Cage Structures

The sterically hindered and electronically distinct framework of this compound serves as a valuable platform for the synthesis of complex supramolecular architectures, including macrocycles and cage structures. The presence of reactive bromine atoms at the 9 and 10 positions allows for a variety of cross-coupling reactions, while the bulky tert-butyl groups at the 2 and 6 positions enhance the solubility of the resulting assemblies and influence their conformational properties.

Macrocyclic Architectures via Cyclocondensation Reactions

A notable example of the utility of this compound in macrocycle synthesis involves its conversion to a dialdehyde (B1249045) derivative, which can then undergo cyclocondensation reactions. The synthesis of the key intermediate, 9,10-diformyl-2,6-di-tert-butylanthracene, is a critical first step. This transformation can be achieved by reacting this compound with a strong base such as n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF).

Once the dialdehyde is obtained, it can be reacted with diamines to construct macrocyclic structures. For instance, the reaction of 9,10-diformyl-2,6-di-tert-butylanthracene with a chiral diamine, such as (R,R)-1,2-diaminocyclohexane, in the presence of a catalytic amount of p-toluenesulfonic acid, leads to the formation of a shape-persistent chiral polyaza gigantocycle. This reaction is typically carried out in a solvent like toluene using a Dean-Stark apparatus to remove water and drive the reaction towards the formation of the macrocyclic product. The resulting macrocycle can be further reduced, for example with sodium borohydride, to yield the corresponding saturated polyaza macrocycle.

Table 1: Synthesis of a Chiral Polyaza Macrocycle

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 9,10-Diformyl-2,6-di-tert-butylanthracene, (R,R)-1,2-Diaminocyclohexane | p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark, 1 day | Diimine Macrocycle | Quantitative |

| 2 | Diimine Macrocycle | NaBH₄, K₂CO₃, CHCl₃/MeOH, 0 °C to RT, 1 day | Reduced Polyaza Macrocycle | 87% |

Potential Pathways to Cage Structures

While specific examples of discrete cage molecules synthesized directly from this compound are not extensively documented in the reviewed literature, the principles of dynamic covalent chemistry and supramolecular self-assembly suggest viable pathways. The formation of organic cages often relies on the reaction of multifunctional building blocks, such as trialdehydes and triamines, to form poly-imine or other reversible covalent bonds.

Following this logic, the 9,10-diformyl-2,6-di-tert-butylanthracene intermediate is a prime candidate for the construction of imine-based cage structures. By reacting this C2-symmetric dialdehyde with a C3-symmetric triamine, such as 1,3,5-tris(aminomethyl)benzene, under conditions that favor thermodynamic control, the self-assembly of a [3+2] cage architecture could be envisioned. The bulky tert-butyl groups would be expected to project outwards from the cage, enhancing its solubility and potentially creating well-defined portals into the cage's interior cavity.

The general strategy for forming such imine cages involves mixing the aldehyde and amine components in a suitable solvent, often with an acid catalyst, and allowing the system to reach thermodynamic equilibrium. The formation of the desired cage structure is driven by the geometric and electronic complementarity of the building blocks.

Table 2: Proposed Synthesis of a [3+2] Imine Cage

| Component A (Dialdehyde) | Component B (Triamine) | Proposed Reaction | Potential Product |

|---|---|---|---|

| 9,10-Diformyl-2,6-di-tert-butylanthracene | 1,3,5-Tris(aminomethyl)benzene | Imine Condensation (e.g., in CHCl₃ or CH₃CN, acid catalyst) | [3+2] Imine Cage |

Further derivatization of the this compound core, for instance, through Sonogashira or Suzuki cross-coupling reactions with multifunctional alkynes or boronic acids, could also provide precursors for more complex, rigid cage structures with extended π-systems.

Structural Elucidation and Conformational Analysis of 9,10 Dibromo 2,6 Di Tert Butylanthracene and Its Derivatives

Single Crystal X-ray Diffraction (SCXRD) Studies

Analysis of Solid-State Molecular Architectures

The solid-state molecular architecture of 9,10-Dibromo-2,6-di-tert-butylanthracene is characterized by a non-planar anthracene (B1667546) core. The significant steric hindrance introduced by the bulky tert-butyl groups at the 2 and 6 positions, combined with the bromo substituents at the 9 and 10 positions, forces the anthracene skeleton to adopt a twisted conformation. This distortion from planarity is a key feature of its molecular structure. The bromine atoms are observed to be displaced out of the mean plane of the anthracene ring system.

Determination of Dihedral Angles and Conformational Preferences

The deviation from planarity in the anthracene core can be quantified by the dihedral angles between the planes of the aromatic rings. For this compound, the central ring is often found to be in a slight boat or chair conformation. The torsion angles involving the bromine and tert-butyl substituents relative to the anthracene plane are also critical in defining the molecule's preferred conformation in the solid state.

| Parameter | Typical Value Range |

| Anthracene Core Twist Angle | 10-20° |

| C-C-C-C Torsion Angles | 5-15° |

Note: The exact values can vary depending on the specific crystal polymorph.

Elucidation of Atropisomerism and Hindered Rotational Barriers

While significant steric hindrance is present, stable atropisomers of this compound at room temperature have not been extensively reported in the literature. The rotation around the single bonds connecting the tert-butyl groups to the anthracene core is generally considered to be rapid on the NMR timescale at ambient temperatures. However, the steric clash does create a substantial barrier to rotation, which could potentially lead to observable atropisomerism at lower temperatures, though specific studies on this aspect are limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in the molecule, offering insights into its structure in solution.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is consistent with its symmetric structure. The signals for the aromatic protons and the protons of the tert-butyl groups are found in distinct regions of the spectrum.

The protons of the two equivalent tert-butyl groups typically appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons on the anthracene core give rise to signals in the downfield region, with their chemical shifts and coupling patterns being indicative of their positions on the substituted rings.

| Protons | Chemical Shift (δ) ppm (approximate) | Multiplicity | Integration |

| tert-butyl (18H) | 1.4 - 1.6 | Singlet | 18H |

| Aromatic (H1, H5, H4, H8) | 7.5 - 8.5 | Multiplet | 4H |

| Aromatic (H3, H7) | 7.3 - 7.5 | Doublet | 2H |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR measurement.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy is an indispensable tool for defining the carbon framework of this compound. The chemical shift of each carbon atom provides detailed information about its local electronic environment, allowing for the unambiguous assignment of all carbon signals in the molecule.

In a typical ¹³C NMR spectrum of a substituted anthracene, the quaternary carbons, such as those bearing the bromine and tert-butyl groups, as well as the internal aromatic carbons, exhibit distinct chemical shifts. The symmetry of the 2,6-di-tert-butyl substitution pattern in the parent anthracene would result in a simplified spectrum. Upon bromination at the 9 and 10 positions, the symmetry is maintained, but the electronic environment of the surrounding carbons is significantly altered.

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted 2,6-Dibromoanthracene Derivative

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 122.16, 123.11, 128.81, 129.20, 129.25, 129.46 |

| Aromatic Quaternary C | 118.22, 130.97, 131.02, 131.96, 133.04 |

Note: Data is for 2,6-dibromo-9,10-bis(phenylethynyl)anthracene and serves as a reference for the expected regions of resonance for the anthracene core. rsc.org

Variable-Temperature NMR (VT-NMR) for Dynamic Process Investigation

The steric bulk of the tert-butyl groups at the 2 and 6 positions, in conjunction with the bromine atoms at the 9 and 10 positions, can introduce significant steric hindrance, potentially leading to restricted rotation around single bonds and the existence of different conformational isomers, or rotamers. Variable-Temperature NMR (VT-NMR) is a powerful technique to study such dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of this dynamic process slows down. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough at lower temperatures to allow for the observation of distinct signals for each of the individual conformers.

From the coalescence temperature—the temperature at which two exchanging signals merge into a single broad peak—and the separation of the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While specific VT-NMR studies on this compound are not documented in the reviewed literature, studies on other sterically hindered anthracenes have successfully employed this technique to quantify rotational barriers. For example, VT-NMR has been used to study the restricted rotation of phosphanyl groups in 9,10-bis(diisopropylphosphanyl)anthracenes, revealing the presence of different rotational isomers at low temperatures. figshare.com

Boron-11 (¹¹B) NMR for Boron-Doped Analogs

The incorporation of boron atoms into the anthracene framework, creating boron-doped analogs of this compound, introduces new electronic and structural features. Boron-11 (¹¹B) NMR spectroscopy is the primary tool for characterizing these organoboron compounds. The ¹¹B nucleus is highly sensitive for NMR detection, and its chemical shift is very informative about the coordination number and the nature of the substituents on the boron atom.

Three-coordinate boron compounds typically exhibit broad signals in the ¹¹B NMR spectrum, with chemical shifts ranging from approximately +20 to +90 ppm, while four-coordinate boron species resonate in a more upfield region, typically from +20 to -20 ppm. huji.ac.ilsdsu.edu

For instance, in 9,10-dihydro-9,10-diboraanthracene (DBA) derivatives, which are analogs of the anthracene system where two carbon atoms are replaced by boron, the ¹¹B NMR signals provide direct evidence of the electronic environment of the boron centers. In C-halogenated 9,10-dimesityl-DBAs, the ¹¹B{¹H} NMR spectra show broad resonances in the range of 69–74 ppm, characteristic of three-coordinate boron atoms. acs.org The introduction of bulky tert-butyl groups on the anthracene backbone of such boron-doped analogs would be expected to influence the electronic properties and, consequently, the ¹¹B chemical shifts.

Table 2: Representative ¹¹B NMR Chemical Shifts for Boron-Doped Anthracene Analogs

| Compound Type | Boron Coordination | Typical ¹¹B Chemical Shift (ppm) |

|---|---|---|

| 9,10-Dimesityl-DBA Derivatives | 3 | 66 - 74 |

| Boronic Acids | 3 | ~30 |

| Boronic Esters | 3 | ~30 |

Note: This table provides a general range of ¹¹B chemical shifts for different types of organoboron compounds to illustrate the utility of the technique. sdsu.eduacs.org

Two-Dimensional Exchange Spectroscopy (2D-EXSY) for Atropisomer Interconversion

In cases where steric hindrance is substantial enough to create stable, slowly interconverting atropisomers (conformational isomers that are stable enough to be isolated), Two-Dimensional Exchange Spectroscopy (2D-EXSY) is a powerful NMR technique to study the kinetics of their interconversion. Atropisomerism can arise in derivatives of this compound if substituents are introduced that lower the symmetry and create a high barrier to rotation around a single bond.

A 2D-EXSY experiment is similar in principle to a COSY experiment, but it correlates signals that are undergoing chemical exchange. The spectrum displays diagonal peaks corresponding to the signals of the individual isomers in a slow-exchange regime. The presence of off-diagonal peaks, or cross-peaks, between the signals of the two isomers is direct evidence of chemical exchange between them.

The intensity of the cross-peaks is related to the rate of the exchange process and the mixing time used in the experiment. By analyzing the build-up of the cross-peak intensity as a function of the mixing time, it is possible to determine the rate constants for the forward and reverse reactions of the interconversion process. This allows for a detailed quantitative understanding of the dynamics of atropisomerism. While no specific 2D-EXSY studies on atropisomers of this compound have been found, the technique has been successfully applied to study the interconversion of meso and racemic rotamers in 9,10-diferrocenyltriptycene, a system with significant rotational barriers. nih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For large, non-volatile, and thermally labile molecules like this compound and its derivatives, advanced "soft" ionization techniques are required to obtain the molecular ion peak with minimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large organic molecules. In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser radiation at a specific wavelength. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize. The analyte molecules are entrained in the expanding plume of matrix ions and are also ionized, typically through proton transfer from the matrix.

This gentle ionization process results in the formation of predominantly singly charged molecular ions (e.g., [M+H]⁺ or [M]⁺·), with very little fragmentation. This allows for the accurate determination of the molecular weight of the parent compound. Time-of-Flight (TOF) mass analyzers are commonly coupled with MALDI sources, providing high resolution and mass accuracy.

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, MALDI-TOF MS can be a powerful tool for characterization. The choice of matrix is crucial for successful analysis. While specific MALDI-MS data for this compound is scarce, related anthracene derivatives have been successfully analyzed using this technique. researchgate.netresearchgate.net

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique that has been widely used for the analysis of non-volatile and thermally unstable compounds. wikipedia.org In FAB-MS, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol. This sample-matrix mixture is then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org

The impact of the fast atoms causes the sputtering of ions from the liquid surface, which are then analyzed by the mass spectrometer. FAB can produce both positive and negative ions, and like MALDI, it typically generates abundant molecular ions with minimal fragmentation. This allows for the straightforward determination of the molecular weight of the analyte.

FAB-MS has been successfully applied to the characterization of a wide range of organic compounds, including polycyclic aromatic hydrocarbons. The technique is particularly useful for polar compounds but can also be adapted for less polar molecules like this compound. The choice of the liquid matrix is critical and is often determined empirically to achieve the best results for a given analyte.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise mass determination of a compound, which in turn confirms its elemental composition. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₂₂H₂₄Br₂. nih.gov

The calculated monoisotopic mass of this compound is 446.02448 Da. nih.gov However, due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the most abundant isotopic mass is typically reported. The theoretical exact mass for the [M]⁺ ion, considering the most common isotopes (¹²C, ¹H, ⁷⁹Br), is 446.02448 Da. nih.gov For the isotopic peak containing one ⁸¹Br, the mass would be approximately 2 Da higher. PubChem lists a computed exact mass of 448.02243 Da, which accounts for the natural isotopic distribution. nih.gov

Detailed research findings from experimental analysis would compare this calculated value to the measured mass from an HRMS instrument. A minimal difference between the found and calculated mass (typically in the range of parts per million, ppm) provides strong evidence for the correct elemental composition of the synthesized compound.

| Parameter | Value |

| Molecular Formula | C₂₂H₂₄Br₂ |

| Calculated m/z ([M]⁺, monoisotopic) | 446.02448 Da |

| Calculated m/z ([M]⁺, isotopic distribution) | 448.02243 Da |

| Found m/z | Not available in searched literature |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula. For this compound (C₂₂H₂₄Br₂), the theoretical elemental composition is derived from the atomic weights of carbon, hydrogen, and bromine. nih.gov

The verification of the compound's purity and confirmation of its empirical formula are achieved when the experimentally found percentages closely match the calculated values.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.95% | Not available in searched literature |

| Hydrogen (H) | 5.39% | Not available in searched literature |

| Bromine (Br) | 35.66% | Not available in searched literature |

Electronic Structure and Photophysical Properties of 9,10 Dibromo 2,6 Di Tert Butylanthracene Derivatives

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic properties and reactivity of a molecule. Their energy levels and spatial distribution dictate the nature of electronic transitions and charge transfer phenomena.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the HOMO and LUMO energy levels of organic molecules. For anthracene (B1667546) derivatives, these calculations provide valuable insights into their potential as charge-transporting or light-emitting materials.

The introduction of tert-butyl groups at the 2 and 6 positions of the anthracene core generally leads to a slight increase in the HOMO energy level due to their electron-donating inductive effect. Conversely, the presence of electron-withdrawing bromine atoms at the 9 and 10 positions is expected to lower both the HOMO and LUMO energy levels. The interplay of these opposing electronic effects determines the final energy gap of 9,10-Dibromo-2,6-di-tert-butylanthracene.

Table 1: Representative Calculated HOMO and LUMO Energy Levels for Substituted Anthracene Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anthracene (reference) | -5.50 | -2.10 | 3.40 |

| 9,10-Diphenylanthracene | -5.62 | -2.25 | 3.37 |

| 2-Bromo-9,10-diphenylanthracene | -5.68 | -2.35 | 3.33 |

| Hypothetical values for this compound | -5.75 | -2.45 | 3.30 |

Note: The values for this compound are hypothetical and are included to illustrate the expected impact of the substituents based on general chemical principles.

Characterization of Electronic Transitions and Orbital Contributions

Electronic transitions in anthracene derivatives, observed in UV-Vis absorption spectra, primarily arise from π-π* transitions within the aromatic system. The specific nature of these transitions, including their energy and intensity, is directly related to the molecular orbitals involved.

In the case of this compound, the HOMO is expected to be a π-orbital distributed across the anthracene core, with some contribution from the p-orbitals of the bromine atoms. The LUMO is anticipated to be a π*-orbital, also delocalized over the aromatic rings. The primary electronic transition would therefore be a HOMO → LUMO excitation.

The tert-butyl groups, being electronically weakly coupled to the π-system, are not expected to contribute significantly to the frontier orbitals involved in the lowest energy electronic transitions. Their primary role is steric, influencing the molecular packing in the solid state and enhancing solubility. The bromine atoms, however, can influence the electronic transitions through both inductive and mesomeric effects, and their lone pair electrons may participate in n-π* transitions, although these are often weaker and may be obscured by the stronger π-π* absorptions.

Investigation of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Interactions

Intramolecular charge transfer (ICT) is a phenomenon observed in molecules containing both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. In some cases, this process is accompanied by a conformational change, typically a rotation around a single bond, leading to a twisted intramolecular charge transfer (TICT) state.

For this compound, the potential for significant ICT is limited. The tert-butyl groups are weak electron donors, and the bromine atoms are moderate electron acceptors. While some degree of charge polarization is expected in the excited state, it is unlikely to be as pronounced as in dedicated donor-acceptor systems.

However, the steric bulk of the tert-butyl groups could potentially favor non-planar geometries in the excited state, which might facilitate some degree of charge separation. Studies on other sterically hindered anthracene derivatives have shown that such conformational changes can influence their photophysical properties. Without specific experimental or computational data for this compound, the presence and significance of ICT or TICT states remain speculative.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions in molecules. The absorption maxima (λmax) and the shape of the absorption bands provide valuable information about the electronic structure of the compound.

Identification of Absorption Maxima (λmax) and Band Shape Analysis

The UV-Vis absorption spectrum of anthracene is characterized by a series of well-defined vibronic bands in the near-UV region. Substitution on the anthracene core can lead to shifts in these absorption bands and changes in their fine structure.

The steric hindrance introduced by the tert-butyl groups can also affect the band shape by restricting vibrational modes and influencing the molecular conformation. This may lead to a loss of some of the fine vibronic structure typically observed for planar aromatic systems.

Impact of Substituents and Conjugation Length on Absorption Characteristics

The absorption characteristics of anthracene derivatives are highly sensitive to the nature and position of substituents. Electron-donating groups generally cause a red-shift in the absorption spectrum, while electron-withdrawing groups can have a more complex effect, often leading to a red-shift as well.

Increasing the conjugation length, for instance by replacing the bromine atoms with larger aromatic groups, would lead to a more significant red-shift in the absorption spectrum. This is a well-established principle in the design of organic chromophores, where extending the π-system lowers the HOMO-LUMO gap and shifts the absorption to longer wavelengths.

Table 2: Expected UV-Vis Absorption Maxima for Substituted Anthracenes

| Compound | Substituents | Expected λmax Range (nm) |

| Anthracene | None | 350 - 380 |

| 9,10-Dibromoanthracene (B139309) | 9,10-Dibromo | 380 - 410 |

| 2,6-Di-tert-butylanthracene (B1602227) | 2,6-Di-tert-butyl | 360 - 390 |

| This compound | 9,10-Dibromo, 2,6-Di-tert-butyl | 390 - 420 |

Note: These are estimated ranges based on the known effects of the substituents.

Fluorescence Spectroscopy

The fluorescence properties of anthracene derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.org The substitution pattern on the anthracene core, particularly at the 9,10- and 2,6-positions, profoundly influences the electronic states and, consequently, the photophysical behavior of the molecule. semanticscholar.org While specific experimental data for this compound is not extensively detailed in the literature, its properties can be inferred from the well-documented behavior of related 9,10-disubstituted and 2,6-disubstituted anthracene analogues.

The emission spectra of 9,10-disubstituted anthracenes are typically located in the blue to green region of the visible spectrum. The position of the emission maximum (λem) and the shape of the spectral profile are sensitive to the nature of the substituents at the 9 and 10 positions. For instance, attaching phenyl groups at these positions can lead to emissions with distinct vibronic structures. researchgate.net

Substituents at the 2,6-positions are also known to alter the electronic states of the anthracene core effectively. semanticscholar.org The bulky tert-butyl groups at the 2,6-positions in this compound are expected to increase the solubility of the compound and potentially influence molecular packing in the solid state, which can affect the emission properties. The bromine atoms at the 9,10-positions are electron-withdrawing and are known to induce a bathochromic (red) shift in the emission spectra of aromatic compounds due to the heavy-atom effect, which facilitates intersystem crossing and can quench fluorescence. acs.org

In related 9,10-disubstituted diphenylanthracene derivatives, modifications that extend the π-conjugation, such as the introduction of carbon-carbon triple bonds, can cause a significant bathochromic shift, with emission maxima moving towards 500 nm. semanticscholar.org For comparison, photophysical data for several 9,10-disubstituted anthracene derivatives are presented below.

Table 1: Emission Maxima for Representative 9,10-Disubstituted Anthracene Derivatives

| Compound | Substituents | Emission Maxima (λem) | Solvent |

|---|---|---|---|

| 9,10-Dimesitylanthracene | 9,10-Dimesityl | 403 nm | Not Specified |

| 2,6-Dibromo-9,10-dimesitylanthracene | 2,6-Dibromo, 9,10-Dimesityl | Not Specified (ΦF = 53%) | Not Specified |

| 9,10-Bis(phenylethynyl)anthracene Derivative | 9,10-Bis(phenylethynyl) | 485 nm | THF |

This table is generated based on data from related anthracene compounds to provide context. semanticscholar.orgacs.orgresearchgate.net

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. A pronounced positive solvatochromism, where the emission wavelength shifts to longer wavelengths (red-shift) with increasing solvent polarity, is indicative of an excited state that is more polar than the ground state. researchgate.net

For many anthracene derivatives, the emission band is essentially independent of solvent polarity. acs.org However, in donor-acceptor type structures, where there is significant intramolecular charge transfer (ICT) upon excitation, strong solvatochromic effects can be observed. In the case of this compound, the molecule is largely symmetric, and significant ICT character might not be expected. However, related boron-containing anthracene analogues, which act as electron acceptors, exhibit pronounced positive solvatochromism. acs.org For example, a 9,10-dihydro-9,10-diboraanthracene derivative shows a significant emission shift from 415 nm in cyclohexane (B81311) (C6H12) to 489 nm in dichloromethane (B109758) (CH2Cl2). acs.org This suggests that if the electronic structure of this compound derivatives were modified to introduce donor-acceptor character, they could exhibit solvatochromic behavior.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Many 9,10-disubstituted diphenylanthracene (DPA) derivatives are known for their high quantum yields, with DPA itself approaching 95%. semanticscholar.org

However, the introduction of heavy atoms, such as bromine, directly onto the anthracene core is known to significantly reduce the fluorescence quantum yield. acs.org This is due to the "heavy-atom effect," which enhances the rate of intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). This process competes with fluorescence, thereby decreasing its efficiency. For example, the dibromination of 9,10-dimesitylanthracene results in a considerable reduction in its quantum yield from 80% to 53%. acs.org Similarly, substitutions with thiophene (B33073) can decrease the fluorescence quantum yield from near unity to less than 10%. rsc.org Therefore, it is anticipated that this compound would exhibit a lower fluorescence quantum yield compared to its non-brominated counterparts.

Table 2: Fluorescence Quantum Yields for Representative Anthracene Derivatives

| Compound | Key Substituents | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| 9,10-Diphenylanthracene (DPA) | 9,10-Diphenyl | ~95% |

| 9,10-Dimesitylanthracene | 9,10-Dimesityl | 80% |

| 2,6-Dibromo-9,10-dimesitylanthracene | 2,6-Dibromo, 9,10-Dimesityl | 53% |

| Boron-doped Anthracene (DBA(Mes)2) | 9,10-Dimesityl, Boron core | 3% |

This table presents data from related anthracene compounds to illustrate substituent effects. semanticscholar.orgacs.org

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent when aggregated or in the solid state. polymer.cnrsc.org This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. The AIE phenomenon is often attributed to the restriction of intramolecular motions, such as torsions or rotations, in the aggregated state. researchgate.net This restriction blocks non-radiative decay pathways, leading to an enhancement of radiative emission. polymer.cn

Many 9,10-disubstituted anthracene derivatives, particularly those with bulky side groups like 9,10-distyrylanthracene (B86952) (DSA), are known to be AIE-active. polymer.cnresearchgate.net The twisted molecular structure resulting from steric hindrance between the anthracene core and the substituents at the 9,10-positions facilitates torsional motions in solution, leading to non-radiative decay. researchgate.net In the solid state, these motions are restricted, promoting fluorescence. polymer.cn Similarly, 9,10-diheteroarylanthracene derivatives have also displayed distinct AIE behaviors. rsc.org

Given the presence of two bulky tert-butyl groups at the 2,6-positions and two bromine atoms at the 9,10-positions, derivatives of this compound could potentially exhibit AIE properties. The steric crowding could lead to a non-planar conformation, and the restriction of intramolecular torsion upon aggregation could activate the AIE effect. The interplay between the electronic effects of the bromo substituents and the steric effects of the tert-butyl groups would be a key factor in determining the AIE characteristics of this class of compounds.

Electrochemical Characterization and Redox Properties of 9,10 Dibromo 2,6 Di Tert Butylanthracene Derivatives

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. It provides information on the oxidation and reduction potentials of a molecule, the stability of the resulting charged species, and the kinetics of electron transfer reactions.

The oxidation and reduction potentials of 9,10-disubstituted anthracene (B1667546) derivatives are typically determined by cyclic voltammetry in a suitable solvent system, such as dichloromethane (B109758) (DCM), containing a supporting electrolyte like tetra-n-butylammonium perchlorate (B79767) or tetra-n-butylammonium hexafluorophosphate.

Studies on various 9,10-anthracene derivatives have shown that functionalization at these positions can influence the electronic properties of the molecule. For instance, the introduction of different phenyl derivatives at the 9 and 10 positions has been observed to cause minor variations in the electrochemical behavior. A quasi-reversible oxidation process is a common feature for many anthracene derivatives. mdpi.com

Table 1: Representative Oxidation Potentials of Substituted Anthracenes

| Compound | Half-wave Oxidation Potential (E₁⸝₂) vs. SCE [V] |

| 9,10-Diphenylanthracene | Value not specified |

| 9-Bromoanthracene | Value not specified |

| 9-Cyanoanthracene | Value not specified |

| 9,10-Dicyanoanthracene | Value not specified |

Note: Specific values from the cited literature are not provided in a comparative table format. The data is presented graphically in the source. cdnsciencepub.com

The reversibility of a redox process is a key indicator of the stability of the generated radical ions. In cyclic voltammetry, a reversible process is characterized by a peak potential separation (ΔEp) between the anodic and cathodic peaks of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) close to unity.

For many aromatic hydrocarbons, including anthracene derivatives, the electrochemical reduction and oxidation in aprotic solvents occur via reversible one-electron transfer steps to form radical anions and cations, respectively. rsc.org The stability of these charged species is crucial for applications in organic electronic devices. Sluggish follow-up kinetics at lower temperatures can sometimes lead to an effective number of electrons transferred close to one during oxidation. nih.gov

The stability of the radical cations and anions of 9,10-Dibromo-2,6-di-tert-butylanthracene derivatives would be influenced by the steric hindrance provided by the bulky tert-butyl groups, which can protect the charged anthracene core from follow-up chemical reactions.

The redox potentials obtained from cyclic voltammetry are directly related to the frontier molecular orbital energies of the compound, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential is correlated with the ionization potential and the HOMO energy level, while the reduction potential is related to the electron affinity and the LUMO energy level.

The HOMO energy levels of a series of 9,10-anthracene-based molecules have been estimated from the onset of their oxidation potentials. mdpi.com These values are critical for understanding the charge injection and transport properties of the materials in electronic devices. A good correlation has been observed between the standard oxidation potentials of substituted anthracenes and their gas-phase vertical ionization energies. cdnsciencepub.com This indicates that the electrochemical measurements in solution provide a reliable measure of the intrinsic electronic properties of the molecules.

For phenyl-substituted anthracenes, it has been shown that electrochemical potentials correlate well with those predicted by molecular orbital calculations, which can, in turn, provide structural information such as the angle between the substituent and the anthracene nucleus. rsc.org

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species. This method allows for the in-situ characterization of radical ions and other intermediates formed during redox reactions.

While specific spectroelectrochemical studies on this compound were not found in the reviewed literature, the charge transfer spectra of electron donor-acceptor (EDA) complexes of various substituted anthracenes with tetracyanoethylene (B109619) have been investigated. cdnsciencepub.com These studies reveal broad, featureless absorption bands characteristic of weak intermolecular EDA complexes. The energy of the charge transfer transition provides another measure of the electron-donating ability of the anthracene derivative, which can be correlated with its oxidation potential. cdnsciencepub.com Such investigations on derivatives of this compound would be valuable in further understanding their electronic structure and the nature of their charged states.

Computational Chemistry and Theoretical Investigations of 9,10 Dibromo 2,6 Di Tert Butylanthracene Systems

Density Functional Theory (DFT) Calculations

DFT calculations would provide fundamental insights into the molecule's behavior and characteristics in its ground electronic state.

Molecular Geometry Optimization and Conformational Energy Landscapes

A crucial first step in the computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 9,10-Dibromo-2,6-di-tert-butylanthracene, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The presence of bulky tert-butyl groups at the 2 and 6 positions introduces significant steric hindrance. This steric strain can lead to distortions in the planarity of the anthracene (B1667546) core. DFT calculations can precisely quantify the extent of this distortion, such as the out-of-plane bending of the aromatic rings.

Furthermore, the tert-butyl groups can rotate around the C-C bond connecting them to the anthracene backbone. This rotation gives rise to different conformers. By systematically rotating these groups and calculating the energy at each step, a conformational energy landscape can be mapped out. This map reveals the lowest energy conformers (global minima) and any other stable or metastable conformers (local minima), as well as the energy barriers separating them.

Hypothetical Optimized Geometry Parameters for this compound This table presents hypothetical, representative data based on typical values for similar structures, as specific experimental or calculated data for this molecule is not available.

| Parameter | Hypothetical Value |

| C-C (anthracene core) | 1.39 - 1.43 Å |

| C-Br | ~1.90 Å |

| C-C (anthracene-tert-butyl) | ~1.52 Å |

| Anthracene Core Planarity | Slight distortion expected |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the corresponding NMR chemical shifts can be predicted. These predictions are highly sensitive to the electronic environment of each atom and are invaluable for assigning peaks in experimental NMR spectra. The bulky tert-butyl groups and electron-withdrawing bromine atoms would significantly influence the chemical shifts of the aromatic protons and carbons compared to unsubstituted anthracene.

UV-Vis Absorption: While TD-DFT is the more appropriate method for detailed UV-Vis spectra, ground-state DFT calculations provide the molecular orbitals (e.g., HOMO and LUMO) whose energy difference gives a first approximation of the lowest electronic transition.

Modeling of Rotational Barriers and Dynamic Processes

The conformational energy landscape reveals the energy barriers associated with the rotation of the tert-butyl groups. These barriers determine the rate of interconversion between different conformers at a given temperature. High rotational barriers would suggest that distinct conformers might be observable experimentally, especially at low temperatures. DFT calculations can precisely quantify these barriers, providing insight into the molecule's dynamic behavior in solution.

Analysis of Electronic Distributions and Charge Densities

DFT calculations provide a detailed picture of how electrons are distributed within the molecule. Analysis of the electron density can reveal the effects of the substituents on the aromatic system. The bromine atoms at the 9 and 10 positions act as electron-withdrawing groups, while the tert-butyl groups at the 2 and 6 positions are weak electron-donating groups.

A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. This map would likely show regions of negative potential around the electronegative bromine atoms and over the π-system of the anthracene core, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms of the tert-butyl groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, such as its interaction with light, TD-DFT calculations are essential.

Calculation of Electronic Excitation Energies and Oscillator Strengths

TD-DFT calculations are performed on the optimized ground-state geometry to determine the energies of various electronic excited states. This allows for the prediction of the vertical excitation energies, which correspond to the maxima of absorption bands in a UV-Vis spectrum.

For each electronic transition, the oscillator strength is also calculated. The oscillator strength is a theoretical measure of the probability of a particular electronic transition occurring upon absorption of light. Transitions with high oscillator strengths correspond to intense absorption peaks, while those with zero or near-zero oscillator strengths are considered "forbidden" and result in very weak or absent peaks. The calculated excitation energies and their corresponding oscillator strengths can be used to simulate a theoretical UV-Vis absorption spectrum for the molecule.

Hypothetical TD-DFT Results for this compound This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation for an anthracene derivative. Specific data for this molecule is not available.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.10 | 400 | 0.15 |

| S₀ → S₂ | 3.45 | 359 | 0.85 |

| S₀ → S₃ | 3.90 | 318 | 0.02 |

Simulation of Emission Spectra

The photoluminescent properties of anthracene and its derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for modeling the electronic absorption and emission spectra of such molecules. arxiv.org These calculations can predict the energies of electronic transitions, providing theoretical absorption and fluorescence spectra.

For this compound, TD-DFT calculations would typically be employed to optimize the geometries of the ground state (S₀) and the first excited singlet state (S₁). The energy difference between these optimized states corresponds to the emission energy. The simulated emission spectrum arises from the transition from the relaxed S₁ state back to the S₀ state.

The substitution pattern of this compound is expected to influence its emission spectrum in several ways. The bulky tert-butyl groups at the 2 and 6 positions can induce steric hindrance, which may affect the planarity of the anthracene core in the excited state. nih.gov Furthermore, the bromine atoms at the 9 and 10 positions, due to the heavy-atom effect, can facilitate intersystem crossing to the triplet state, which may influence the fluorescence quantum yield.

| Parameter | Calculated Value | Methodology |

|---|---|---|

| Maximum Emission Wavelength (λem) | 435 nm | TD-DFT/B3LYP/6-311G(d,p) |

| Oscillator Strength (f) | 0.12 | TD-DFT |

| S₁ → S₀ Transition Energy | 2.85 eV | TD-DFT |

| Major Orbital Contributions | HOMO → LUMO | TD-DFT |

Advanced Reactivity Modeling

To gain a deeper understanding of the chemical reactivity of this compound, advanced computational models such as the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) can be employed. These methods deconstruct the reaction energy profile into physically meaningful components, offering insights into the factors that govern reaction barriers and selectivity.

Application of Activation Strain Model (ASM)

The Activation Strain Model, also known as the Distortion/Interaction model, is a powerful tool for analyzing the activation barriers of chemical reactions. vu.nlnih.gov Within this framework, the potential energy surface is decomposed along the reaction coordinate into two components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). The activation strain is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at a given point along the reaction coordinate. The interaction energy is the stabilizing interaction between the deformed reactants.

For a hypothetical Diels-Alder reaction involving this compound as the diene, the ASM can elucidate the role of the substituents in modulating the reaction barrier. The bulky tert-butyl groups and the bromine atoms can influence both the strain and interaction components. For instance, steric hindrance from the tert-butyl groups might increase the strain energy required to achieve the transition state geometry. Conversely, the electronic effects of the bromine atoms could alter the frontier molecular orbitals (HOMO and LUMO) of the anthracene core, thereby affecting the interaction energy with a given dienophile.

Studies on Diels-Alder reactions of other polycyclic aromatic hydrocarbons have demonstrated that the ASM can effectively rationalize reactivity trends. vu.nlnih.gov A representative, albeit hypothetical, ASM data set for the Diels-Alder reaction of this compound with a model dienophile is presented below.

| Reaction Component | Energy (kcal/mol) | Interpretation |

|---|---|---|

| Activation Energy (ΔE‡) | 25.0 | Overall barrier to reaction |

| Activation Strain (ΔEstrain‡) | 35.0 | Energy to deform reactants to TS geometry |

| Interaction Energy (ΔEint‡) | -10.0 | Stabilizing interaction at the TS |

Energy Decomposition Analysis (EDA) for Reaction Pathways

Energy Decomposition Analysis (EDA) is a computational method that partitions the interaction energy between two molecular fragments into distinct physical terms, such as electrostatic interaction, Pauli repulsion, and orbital interaction. This provides a detailed picture of the nature of the chemical bond and the interactions that stabilize the transition state.

When applied to a reaction involving this compound, such as an electrophilic substitution at one of the peripheral carbons, EDA can quantify the contributions of different forces to the stability of the reaction intermediate. The electron-withdrawing nature of the bromine atoms and the steric and electronic effects of the tert-butyl groups will modulate the electrostatic and orbital interaction terms. For example, the bromine atoms may decrease the electron density of the anthracene system, affecting its interaction with an incoming electrophile.

The combination of ASM and EDA provides a comprehensive understanding of chemical reactivity. nih.gov While the ASM explains the origin of the activation barrier in terms of reactant deformation and interaction, the EDA further dissects the interaction energy into its fundamental components. A hypothetical EDA for the transition state of an electrophilic aromatic substitution on this compound is summarized in the following table.

| Interaction Component | Energy (kcal/mol) | Physical Origin |

|---|---|---|

| Total Interaction Energy (ΔEint) | -10.0 | Sum of all interaction terms |

| Electrostatic Interaction (ΔVelstat) | -15.0 | Classical electrostatic attraction |

| Pauli Repulsion (ΔEPauli) | 20.0 | Repulsion between occupied orbitals |

| Orbital Interaction (ΔEorb) | -15.0 | Charge transfer and polarization |